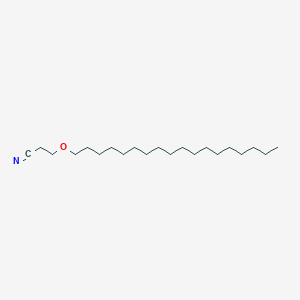
1-Bromo-2,4-diisopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-bromo-2,4-diisopropylbenzène est un composé organique de formule moléculaire C12H17Br. Il s’agit d’un dérivé du benzène où deux groupes isopropyle et un atome de brome sont substitués aux positions 2, 4 et 1, respectivement. Ce composé est souvent utilisé en synthèse organique et en recherche en raison de ses propriétés chimiques uniques .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le 1-bromo-2,4-diisopropylbenzène peut être synthétisé par bromation du 2,4-diisopropylbenzène. La réaction implique généralement l’utilisation de brome (Br2) en présence d’un catalyseur tel que le fer (Fe) ou le bromure d’aluminium (AlBr3) pour faciliter la réaction de substitution .
Méthodes de production industrielle : La production industrielle du 1-bromo-2,4-diisopropylbenzène suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de techniques de séparation avancées telles que la distillation et la cristallisation sont courantes dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-bromo-2,4-diisopropylbenzène subit diverses réactions chimiques, notamment :
Substitution nucléophile : L’atome de brome peut être remplacé par d’autres nucléophiles tels que l’hydroxyde (OH-), le cyanure (CN-) ou les amines (NH2-).
Oxydation : Les groupes isopropyle peuvent être oxydés pour former les alcools ou les cétones correspondants.
Réduction : L’atome de brome peut être réduit pour former du 2,4-diisopropylbenzène.
Réactifs et conditions courants :
Substitution nucléophile : Réactifs tels que l’hydroxyde de sodium (NaOH) ou le cyanure de potassium (KCN) dans des solvants polaires tels que l’éthanol ou l’eau.
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides ou basiques.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) en présence d’un catalyseur.
Principaux produits formés :
Substitution nucléophile : Formation de 2,4-diisopropylphénol, de 2,4-diisopropylbenzonitrile ou de 2,4-diisopropylaniline.
Oxydation : Formation de 2,4-diisopropylbenzyle alcool ou de 2,4-diisopropylbenzaldéhyde.
Réduction : Formation de 2,4-diisopropylbenzène.
Applications de la recherche scientifique
Le 1-bromo-2,4-diisopropylbenzène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Employé dans l’étude des réactions catalysées par les enzymes et des voies métaboliques.
Médecine : Envisagé pour son utilisation potentielle dans le développement de produits pharmaceutiques et d’agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
1-Bromo-2,4-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 1-bromo-2,4-diisopropylbenzène implique principalement sa réactivité en tant qu’électrophile en raison de la présence de l’atome de brome. Cela le rend susceptible d’une attaque nucléophile, conduisant à diverses réactions de substitution. Les groupes isopropyle influencent également la réactivité du composé en fournissant une gêne stérique et des effets électroniques .
Composés similaires :
1-Bromo-2,6-diisopropylbenzène : Structure similaire mais avec des groupes isopropyle aux positions 2 et 6.
1-Bromo-4-isopropylbenzène : Ne contient qu’un seul groupe isopropyle à la position 4.
Dibromobenzènes : Composés avec deux atomes de brome substitués sur le cycle benzénique
Unicité : Le 1-bromo-2,4-diisopropylbenzène est unique en raison du positionnement spécifique de ses substituants, ce qui affecte sa réactivité chimique et ses propriétés physiques. La présence de deux groupes isopropyle fournit une gêne stérique, influençant le comportement du composé dans diverses réactions chimiques .
Comparaison Avec Des Composés Similaires
1-Bromo-2,6-diisopropylbenzene: Similar structure but with isopropyl groups at the 2 and 6 positions.
1-Bromo-4-isopropylbenzene: Contains only one isopropyl group at the 4 position.
Dibromobenzenes: Compounds with two bromine atoms substituted on the benzene ring
Uniqueness: 1-Bromo-2,4-diisopropylbenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. The presence of two isopropyl groups provides steric hindrance, influencing the compound’s behavior in various chemical reactions .
Propriétés
IUPAC Name |
1-bromo-2,4-di(propan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFXIIMYNILLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40734-55-2 |
Source


|
| Record name | 1-Bromo-2,4-diisopropyl-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968512.png)


![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11968519.png)


![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)


![N-[formamido-(2-nitrophenyl)methyl]formamide](/img/structure/B11968549.png)


![Diisobutyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968565.png)
